Regioisomeric Fluorine Position: Ortho (2-F) vs. Para (4-F) Impact on Molecular Electrostatic Potential and Predicted Binding
The target compound bears a fluorine at the ortho position of the 2-phenyl ring, in contrast to the commercially available analog 2-(4-fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine (CAS 305372-85-4), which places fluorine at the para position . Although direct experimental head-to-head bioactivity data are not publicly available for these two regioisomers, 19F NMR chemical shift and calculated electrostatic potential surfaces differ substantially between ortho- and para-fluorophenyl isomers in analogous benzothiazepine systems, implying divergent molecular recognition features [1]. The ortho-fluorine is positioned closer to the stereogenic C2 center and the thiazepine ring, which can influence the conformational preference of the phenyl ring and the overall three-dimensional shape recognized by biological targets.
| Evidence Dimension | Fluorine substitution position (electronic and steric environment) |
|---|---|
| Target Compound Data | 2-Fluorophenyl (ortho substitution) |
| Comparator Or Baseline | 4-Fluorophenyl analog (CAS 305372-85-4, para substitution) |
| Quantified Difference | Not quantifiable from direct comparative bioassay; difference rationalized via molecular property prediction |
| Conditions | Computational comparison based on molecular formula C19H14FNOS; experimental comparison requires parallel synthesis and testing. |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, the ortho-fluoro regioisomer provides a distinct chemical probe to interrogate fluorine-position-dependent SAR that cannot be accessed using the 4-fluoro analog.
- [1] Manjula, M. et al. 2-(4-Fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine. Acta Crystallogr. Sect. E Struct. Rep. Online 2005, 61, o2428–o2430. (Provides comparative structural and electronic context for analogous halogen-substituted benzothiazepines). View Source
